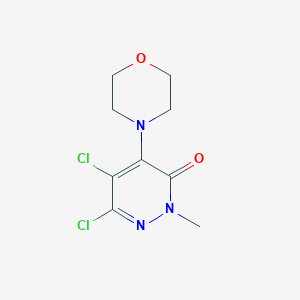
ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, a sulfanylidene group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate typically involves the reaction of a suitable oxazolidine precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of ethyl chloroformate and a thiol compound in the presence of a base to facilitate the formation of the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a simpler oxazolidine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different carboxylate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazolidine derivatives, and various carboxylate esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate: This compound shares a similar oxazolidine ring structure but differs in the functional groups attached.
Ethyl acetoacetate: While structurally simpler, it undergoes similar types of chemical reactions and is used in similar synthetic applications.
Uniqueness
Ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is unique due to its combination of an oxazolidine ring and a sulfanylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61078-97-5 |
|---|---|
Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C7H11NO3S/c1-3-10-6(9)5-4(2)11-7(12)8-5/h4-5H,3H2,1-2H3,(H,8,12)/t4-,5+/m0/s1 |
InChI Key |
HLWALZDGKRHSJB-CRCLSJGQSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](OC(=S)N1)C |
Canonical SMILES |
CCOC(=O)C1C(OC(=S)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


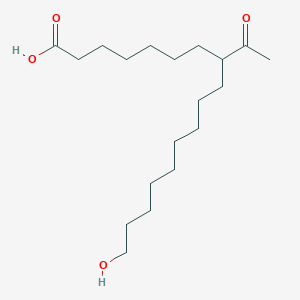
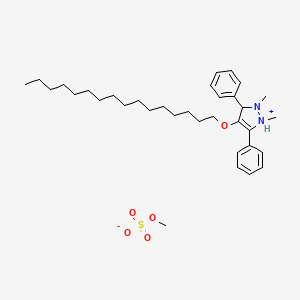
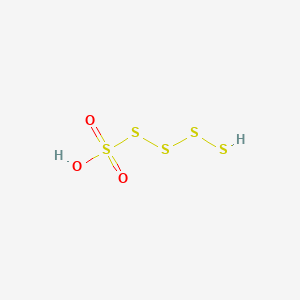
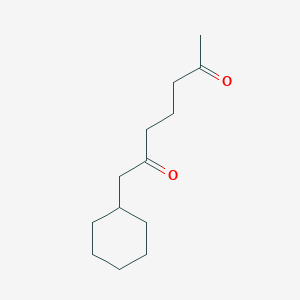
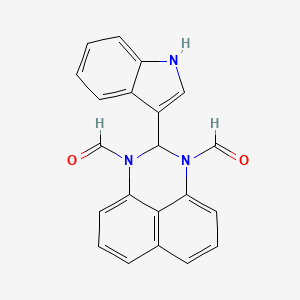

![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
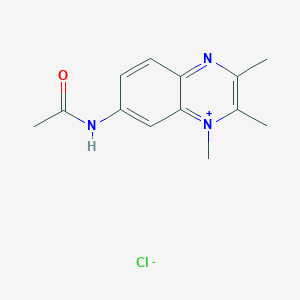
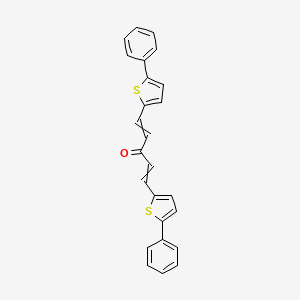
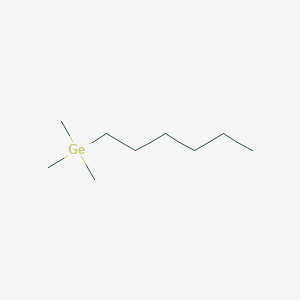
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)
